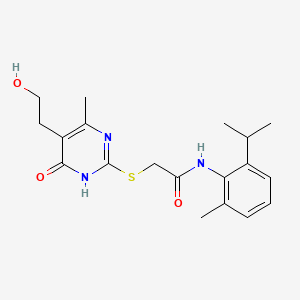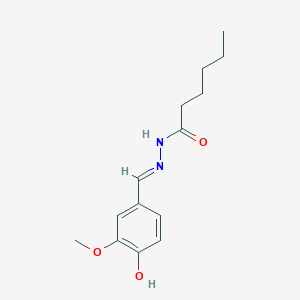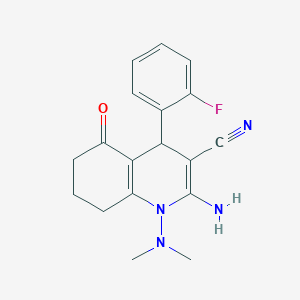![molecular formula C22H22ClN3O4 B5990181 2-chloro-5-nitrobenzoic acid;2-methyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine](/img/structure/B5990181.png)
2-chloro-5-nitrobenzoic acid;2-methyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-nitrobenzoic acid;2-methyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine is a compound that combines two distinct chemical entities: 2-chloro-5-nitrobenzoic acid and 2-methyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine The former is a benzoic acid derivative with a chlorine and nitro group, while the latter is a tetrahydroquinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
-
2-chloro-5-nitrobenzoic acid
Synthesis: This compound can be synthesized through the nitration of 2-chlorobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.
Reaction Conditions: The nitration reaction is performed at temperatures around 0-5°C to ensure the selective formation of the nitro group at the desired position on the aromatic ring.
-
2-methyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine
Synthesis: This compound can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the condensation of 2-methylcycloheptanone with aniline, followed by cyclization and reduction steps.
Reaction Conditions: The condensation reaction is typically carried out under acidic conditions, followed by cyclization using a suitable catalyst. The final reduction step can be performed using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
The industrial production of these compounds involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper safety measures to handle the exothermic reactions and hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Both compounds can undergo oxidation reactions. For example, 2-chloro-5-nitrobenzoic acid can be oxidized to form 2-chloro-5-nitrobenzaldehyde.
Reduction: The nitro group in 2-chloro-5-nitrobenzoic acid can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in 2-chloro-5-nitrobenzoic acid can be substituted with other nucleophiles, such as amines, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: 2-chloro-5-nitrobenzaldehyde.
Reduction: 2-chloro-5-aminobenzoic acid.
Substitution: Various N-substituted derivatives of 2-chloro-5-nitrobenzoic acid.
Scientific Research Applications
Chemistry
Ligand Formation: 2-chloro-5-nitrobenzoic acid acts as a ligand and forms coordination polymers with metals like europium (Eu) and terbium (Tb), which exhibit luminescent properties.
Biology
Pharmaceuticals: The compound is used as an intermediate in the synthesis of various pharmaceutical agents, including anti-inflammatory drugs like mesalamine.
Medicine
Anti-inflammatory Agents: 2-chloro-5-nitrobenzoic acid is a key intermediate in the synthesis of mesalamine, which is used to treat inflammatory bowel disease.
Industry
Mechanism of Action
The mechanism of action of 2-chloro-5-nitrobenzoic acid involves its interaction with specific molecular targets. For example, in the case of its use as an intermediate in the synthesis of mesalamine, the compound undergoes reduction to form the active drug, which inhibits the cyclooxygenase (COX) enzymes involved in the inflammatory process . The molecular targets include COX-1 and COX-2 enzymes, which are responsible for the production of pro-inflammatory prostaglandins.
Comparison with Similar Compounds
Similar Compounds
2-chlorobenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-chloro-2-nitrobenzoic acid: Similar structure but with different substitution pattern, leading to different reactivity and applications.
2-hydroxy-5-nitrobenzoic acid: Contains a hydroxyl group instead of a chlorine atom, affecting its chemical properties and reactivity.
Uniqueness
2-chloro-5-nitrobenzoic acid is unique due to its specific substitution pattern, which allows for selective reactions and the formation of unique derivatives. Its ability to form luminescent coordination polymers with metals like europium and terbium further distinguishes it from similar compounds .
Properties
IUPAC Name |
2-chloro-5-nitrobenzoic acid;2-methyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2.C7H4ClNO4/c1-10-7-8-14-12(9-10)15(16)11-5-3-2-4-6-13(11)17-14;8-6-2-1-4(9(12)13)3-5(6)7(10)11/h7-9H,2-6H2,1H3,(H2,16,17);1-3H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSNTOBNZCAFEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3CCCCCC3=C2N.C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5990105.png)
![3-MORPHOLINO-5-(4-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE](/img/structure/B5990118.png)
![2-[4-Cyclohexyl-1-(3-methylbutyl)piperazin-2-yl]ethanol](/img/structure/B5990131.png)
![1-[4-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B5990139.png)
![methyl 4-chloro-3-[(E)-hydroxyiminomethyl]-4-(4-methylphenyl)but-3-enoate](/img/structure/B5990141.png)
![2-[(3-chloro-4-methylphenyl)imino]-5-(3-thienylmethylene)-1,3-thiazolidin-4-one](/img/structure/B5990142.png)
![6,8-Dimethyl-3-[(1-methyl-5-oxopyrrolidin-2-yl)methyl]quinazolin-4-one](/img/structure/B5990148.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-[(3-chloro-4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B5990157.png)

![N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE](/img/structure/B5990167.png)
![N-butyl-5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5990175.png)


